molecular formula C20H24N2O3 B2872940 4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1170021-69-8

4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2872940
CAS No.: 1170021-69-8
M. Wt: 340.423
InChI Key: YSWCIHFZRIPOBA-UHFFFAOYSA-N
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Description

4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.423. The purity is usually 95%.
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Scientific Research Applications

Development of PET Radiotracers

Research has focused on the synthesis of hybrid structures combining high-affinity σ2 receptor ligands, aiming to develop effective PET tracers for tumor diagnosis. The hybrid compounds exhibit excellent σ1/σ2 selectivities, making them promising candidates for σ2 PET tracers development, particularly useful in tumors overexpressing P-glycoprotein (P-gp) (Abate et al., 2011). Additionally, fluorine-18 labeled benzamide analogs have been synthesized and evaluated for imaging the sigma2 receptor status of solid tumors with PET. Compounds with moderate to high affinity for sigma2 receptors showed significant tumor uptake and are considered suitable for imaging the sigma2 receptor status of solid tumors (Tu et al., 2007).

Receptor Binding Studies

Novel sigma-2 receptor probes, such as N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1), have been developed and evaluated for their binding affinity to sigma2 receptors. RHM-1 has shown higher affinity for sigma2 receptors compared to other ligands, indicating its potential as a useful ligand for studying sigma2 receptors in vitro (Xu et al., 2005).

Synthetic Methodologies

Research has also explored synthetic methodologies for tetrahydroquinolines, providing efficient routes for their synthesis. This includes novel synthesis techniques utilizing Pummerer-type reactions and Niobium pentachloride promoted conversion of carboxylic acids to carboxamides, facilitating the construction of tetrahydroisoquinoline structures (Toda et al., 1999; Nery et al., 2003).

Anticancer Activity

Further, some studies focus on the synthesis of substituted tetrahydroisoquinolines as anticancer agents. These compounds have been evaluated for their cytotoxicity against various cancer cell lines, indicating the potential of tetrahydroisoquinoline derivatives in cancer treatment (Redda et al., 2010).

Properties

IUPAC Name

4-methoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-13-12-22-11-3-4-15-5-8-17(14-19(15)22)21-20(23)16-6-9-18(25-2)10-7-16/h5-10,14H,3-4,11-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWCIHFZRIPOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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